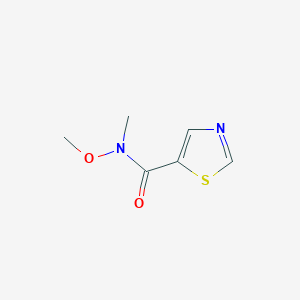
3,5-Difluoro-4-iodofenol
Descripción general
Descripción
3,5-Difluoro-4-iodophenol is a chemical compound with the molecular formula C6H3F2IO . It has a molecular weight of 255.99 . This compound is solid in its physical form .
Synthesis Analysis
The synthesis of 3,5-Difluoro-4-iodophenol involves a reaction with potassium carbonate in N,N-dimethylformamide at 70.0℃ under an inert atmosphere . The crude product is then purified by flash chromatography .Molecular Structure Analysis
The InChI code for 3,5-Difluoro-4-iodophenol is 1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H . The InChI key is KLSDPJZCUXBUSQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,5-Difluoro-4-iodophenol is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .Aplicaciones Científicas De Investigación
Farmacología
3,5-Difluoro-4-iodofenol: es un compuesto con aplicaciones farmacológicas potenciales debido a sus propiedades fisicoquímicas. Tiene una alta absorción gastrointestinal y permeabilidad de la barrera hematoencefálica, lo que podría convertirlo en un candidato para fármacos activos en el sistema nervioso central . Su estructura molecular permite la interacción con varios objetivos biológicos, y no es un sustrato para la glicoproteína P, lo que reduce la probabilidad de interacciones medicamentosas .
Ciencia de los Materiales
En la ciencia de los materiales, This compound se puede utilizar en la síntesis de materiales avanzados. Su forma sólida y estabilidad en condiciones normales lo hacen adecuado para crear polímeros o revestimientos con propiedades fenólicas fluoradas y yodadas específicas, lo que podría ser útil para desarrollar nuevos materiales con características eléctricas o mecánicas únicas .
Síntesis Química
Este compuesto sirve como un bloque de construcción en la síntesis química. Su átomo de yodo reactivo puede sufrir varias reacciones de sustitución, lo que lo hace valioso para construir moléculas orgánicas complejas. Se utiliza en reacciones de acoplamiento y como intermedio en la síntesis de compuestos más grandes y complejos .
Química Analítica
This compound: se utiliza en química analítica para el desarrollo y validación de métodos. Sus propiedades espectrales únicas se pueden aprovechar en RMN, HPLC y LC-MS, lo que ayuda a la identificación y cuantificación de sustancias dentro de una mezcla . También puede servir como un compuesto estándar o de referencia en varios procedimientos analíticos.
Investigación en Ciencias de la Vida
En la investigación en ciencias de la vida, se exploran las propiedades de este compuesto para estudios de bioconjugación. Se puede etiquetar a biomoléculas o usar en el estudio de interacciones de proteínas debido a su capacidad para participar en la unión halógena, lo cual es crucial para comprender los procesos biológicos a nivel molecular .
Aplicaciones Ambientales
El impacto ambiental de This compound también es un área de investigación. Los estudios pueden centrarse en su degradación, la posible formación de subproductos y su comportamiento en varios compartimentos ambientales. Comprender su destino ambiental es esencial para evaluar su seguridad y riesgos ecológicos .
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-iodophenol is not fully understood. However, it is believed that the fluorine and iodine substituents interact with the phenol ring to form a stable complex. This complex is then able to interact with other molecules in the reaction, allowing it to act as a catalyst or reagent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Difluoro-4-iodophenol are not fully understood. It has been suggested that it may have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin. However, further studies are needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Difluoro-4-iodophenol has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It also has a high fluorescence quantum yield, making it suitable for use as a fluorescent probe. However, it is important to note that 3,5-Difluoro-4-iodophenol is a hazardous compound and should be handled with caution.
Direcciones Futuras
There are several potential future directions for 3,5-Difluoro-4-iodophenol research. These include its use as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a fluorescent probe in biomedical imaging. It could also be used to study the biochemical and physiological effects of the compound, as well as its potential inhibitory effects on tyrosinase. Additionally, further research could be done to explore the potential of 3,5-Difluoro-4-iodophenol as a ligand in coordination chemistry, as a reagent for the synthesis of organic compounds, and as a reagent for the synthesis of heterocyclic compounds.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), among others .
Análisis Bioquímico
Biochemical Properties
3,5-Difluoro-4-iodophenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 3,5-Difluoro-4-iodophenol to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 3,5-Difluoro-4-iodophenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Difluoro-4-iodophenol can modulate the MAPK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can affect the expression of genes related to oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3,5-Difluoro-4-iodophenol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular functions. Furthermore, 3,5-Difluoro-4-iodophenol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluoro-4-iodophenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Difluoro-4-iodophenol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of 3,5-Difluoro-4-iodophenol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxicity or adverse effects. For instance, high doses of 3,5-Difluoro-4-iodophenol have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
3,5-Difluoro-4-iodophenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The metabolic pathways of 3,5-Difluoro-4-iodophenol can lead to the formation of various metabolites, some of which may retain biological activity. These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of 3,5-Difluoro-4-iodophenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, 3,5-Difluoro-4-iodophenol can be transported into cells via organic anion transporters, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 3,5-Difluoro-4-iodophenol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3,5-Difluoro-4-iodophenol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
3,5-difluoro-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSDPJZCUXBUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650254 | |
| Record name | 3,5-Difluoro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000574-74-2 | |
| Record name | 3,5-Difluoro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1000574-74-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)







![2,4,7-Tribromobenzo[d]thiazole](/img/structure/B1604360.png)
